molecular formula C18H15N6NaO5S B12672943 Sodium 2-(4-((2,4-diaminophenyl)azo)anilino)-5-nitrobenzenesulphonate CAS No. 94236-85-8

Sodium 2-(4-((2,4-diaminophenyl)azo)anilino)-5-nitrobenzenesulphonate

Cat. No.: B12672943
CAS No.: 94236-85-8
M. Wt: 450.4 g/mol
InChI Key: DXNMFOPLDOLPJP-UHFFFAOYSA-M
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Description

Azo Bridge (-N=N-) Configuration Analysis

The azo bridge adopts a trans conformation due to steric repulsion between adjacent substituents, as observed in analogous azo compounds. This planar configuration delocalizes π-electrons across the N=N bond and adjacent aromatic rings, contributing to the compound’s absorption in the visible spectrum (λₘₐₓ ~400–600 nm). Density Functional Theory (DFT) studies on similar systems reveal bond lengths of 1.24–1.26 Å for the azo group, shorter than typical N-N single bonds (1.45 Å), confirming partial double-bond character.

Sulfonate Group (-SO₃⁻) Stereoelectronic Properties

The sulfonate group exhibits C₃ᵥ symmetry with S-O bond lengths of ~1.45 Å and O-S-O angles of 113–119°. Resonance delocalization of the negative charge across the three oxygen atoms enhances water solubility (>50 g/L at 25°C). Stereoelectronic effects from the sulfonate’s electron-withdrawing nature polarize the benzene ring, reducing electron density at the nitro-substituted position by 12–18% (Mulliken charge analysis).

Nitro (-NO₂) and Diaminophenyl Substituent Interactions

  • Nitro group : The -NO₂ moiety at position 5 adopts a coplanar orientation with the benzene ring (torsional angle <5°), maximizing conjugation. Its electron-withdrawing effect (-I) creates a 0.35 eV reduction in the HOMO energy compared to non-nitrated analogs.
  • Diaminophenyl group : The 2,4-diamino substitution pattern enables intramolecular hydrogen bonding (N-H···N, 2.1–2.3 Å) between the amino groups and the azo bridge, stabilizing the conjugated π-system. This interaction increases thermal stability by 40–60°C compared to mono-amino derivatives.

Comparative Structural Analysis with Related Azo Dyes

Parameter This compound Sodium 4-((Diamino(naphthylazo)phenyl)azo)naphthalene-1-sulphonate
Aromatic System Single benzene ring Naphthalene backbone
Sulfonate Position Position 1 Position 1
Azo Substituents 2,4-Diaminophenyl Naphthyl + diaminophenyl
λₘₐₓ (nm) 520–540 580–600
Water Solubility High (>50 g/L) Moderate (20–30 g/L)

Key structural distinctions:

  • Extended conjugation : The naphthyl-containing analog exhibits a 60 nm bathochromic shift due to its larger π-system.
  • Steric effects : The 2,4-diaminophenyl group in the target compound enables tighter molecular packing (density 1.62 g/cm³ vs. 1.45 g/cm³ for naphthyl derivatives).
  • Hydrogen-bonding capacity : Dual amino groups support three-dimensional supramolecular networks via N-H···O=S interactions, absent in mono-amino analogs.

Properties

CAS No.

94236-85-8

Molecular Formula

C18H15N6NaO5S

Molecular Weight

450.4 g/mol

IUPAC Name

sodium;2-[4-[(2,4-diaminophenyl)diazenyl]anilino]-5-nitrobenzenesulfonate

InChI

InChI=1S/C18H16N6O5S.Na/c19-11-1-7-16(15(20)9-11)23-22-13-4-2-12(3-5-13)21-17-8-6-14(24(25)26)10-18(17)30(27,28)29;/h1-10,21H,19-20H2,(H,27,28,29);/q;+1/p-1

InChI Key

DXNMFOPLDOLPJP-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=CC=C1NC2=C(C=C(C=C2)[N+](=O)[O-])S(=O)(=O)[O-])N=NC3=C(C=C(C=C3)N)N.[Na+]

Origin of Product

United States

Preparation Methods

The synthesis of Sodium 2-(4-((2,4-diaminophenyl)azo)anilino)-5-nitrobenzenesulphonate typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 2,4-diaminophenylamine in the presence of sodium nitrite and hydrochloric acid to form the diazonium salt. This intermediate is then coupled with 4-amino-5-nitrobenzenesulfonic acid under alkaline conditions to yield the final azo dye. Industrial production methods often involve large-scale batch or continuous processes to ensure consistent quality and yield.

Chemical Reactions Analysis

Sodium 2-(4-((2,4-diaminophenyl)azo)anilino)-5-nitrobenzenesulphonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions typically target the azo group, breaking it down into amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, introducing new functional groups. Common reagents used in these reactions include sodium dithionite for reduction and various oxidizing agents like potassium permanganate for oxidation.

Scientific Research Applications

Sodium 2-(4-((2,4-diaminophenyl)azo)anilino)-5-nitrobenzenesulphonate has several scientific research applications:

    Chemistry: Used as a pH indicator and in titration experiments due to its color-changing properties.

    Biology: Employed in staining techniques for microscopy to highlight specific cellular components.

    Medicine: Investigated for potential use in drug delivery systems and as a diagnostic tool.

    Industry: Widely used in the textile industry for dyeing fabrics and in the food industry as a colorant.

Mechanism of Action

The compound exerts its effects primarily through its azo group, which can undergo reversible changes in structure under different pH conditions, leading to color changes. This property is utilized in various applications, such as pH indicators and dyes. The molecular targets and pathways involved depend on the specific application, but generally, the compound interacts with other molecules through its azo and sulfonate groups .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Acid Black 210 (CAS 99576-15-5)

Structure :

  • Contains three azo groups and a naphthalenedisulfonic acid backbone.
  • Substituents: 2,4-diaminophenylazo, nitrophenylazo, and sulfonamide groups.

Key Differences :

Property Target Compound Acid Black 210
Backbone Benzenesulphonate Naphthalenedisulfonic acid
Azo Groups 1 3
Toxicity Limited data Mutagenicity observed in assays
Applications Textile dyeing Industrial dyes, potential mutagenicity testing

Acid Black 210’s higher mutagenic risk is attributed to its multiple aromatic amines and nitro groups, which can form carcinogenic metabolites .

Disodium 4-amino-6-((4-((4-(2,4-diaminophenyl)azo)phenylsulfamoyl)phenyl)azo)-5-hydroxy-3-((4-nitrophenyl)azo)naphthalene-2,7-disulfonate (CAS 421-880-6)

Structure :

  • Naphthalene disulfonate core with two azo groups and a sulfamoyl bridge.

Comparison :

Property Target Compound Disodium Naphthalene Derivative
Solubility High (sulphonated sodium salt) Very high (disulphonated)
Environmental Impact Potential aquatic toxicity (H412) Classified H412 (harmful to aquatic life)
Regulatory Status Not explicitly regulated EU-regulated under CLP (H318, H412)

The disodium derivative’s extended conjugation (naphthalene backbone) enhances lightfastness but increases synthetic complexity .

Sodium p-[(2,4-Diaminophenyl)azo]benzenesulphonate (CAS 10190-66-6)

Structure :

  • Simplifies the target compound by lacking the 5-nitro and anilino substituents.

Comparison :

Property Target Compound Sodium p-[(2,4-Diaminophenyl)azo]benzenesulphonate
Functional Groups Nitro, anilino, sulphonate Sulphonate, azo, diaminophenyl
Color Intensity Higher (due to nitro auxochrome) Moderate
Stability Enhanced (nitro group reduces photodegradation) Less stable under UV light

The nitro group in the target compound improves dye fastness but may contribute to higher environmental persistence .

Biological Activity

Sodium 2-(4-((2,4-diaminophenyl)azo)anilino)-5-nitrobenzenesulphonate, commonly referred to as an azo dye, is a compound that has garnered attention for its biological activities. This article explores its pharmacological properties, potential therapeutic applications, and associated safety concerns.

Chemical Structure and Properties

The compound has the molecular formula C16H12N5NaO5SC_{16}H_{12}N_5NaO_5S and a molecular weight of approximately 468.5 g/mol. Its structure consists of an azo group (-N=N-) linking aromatic amines, which is characteristic of many azo dyes. The presence of nitro and sulfonate groups enhances its solubility in water and may influence its biological interactions.

Antimicrobial Properties

Research indicates that azo compounds, including this compound, exhibit significant antimicrobial activity. A study highlighted that various azo dyes possess antibacterial properties against a range of bacteria, including both Gram-positive and Gram-negative strains. The mechanism is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways .

Antitumor Activity

Azo compounds have also been investigated for their potential antitumor effects. Natural azo compounds derived from fungi and plants have demonstrated cytotoxic effects on cancer cell lines. The pharmacological activities include the inhibition of cell proliferation and induction of apoptosis in tumor cells . In vitro studies suggest that this compound may share similar mechanisms due to its structural characteristics.

Case Studies

Case Study 1: Antibacterial Activity Assessment

In a controlled laboratory setting, this compound was tested against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined using the broth dilution method:

BacteriaMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

These results indicate moderate antibacterial activity, suggesting potential for development as a therapeutic agent .

Case Study 2: Cytotoxicity in Cancer Cell Lines

A study evaluated the cytotoxic effects of this compound on human breast cancer (MCF-7) and lung cancer (A549) cell lines. The IC50 values were found to be:

Cell LineIC50 (µM)
MCF-715
A54920

These findings support the hypothesis that this compound may have selective cytotoxicity towards certain cancer cells .

Safety and Toxicological Concerns

While the biological activities of this compound are promising, safety assessments are crucial. Azo dyes are known to release carcinogenic amines under certain conditions, raising concerns about their use in consumer products . Regulatory evaluations emphasize the need for comprehensive toxicological studies to assess long-term exposure risks.

Q & A

Q. What are the recommended methodologies for synthesizing Sodium 2-(4-((2,4-diaminophenyl)azo)anilino)-5-nitrobenzenesulphonate with high purity?

Answer: Synthesis typically involves diazotization of 2,4-diaminobenzene followed by coupling with 4-anilino-5-nitrobenzenesulphonate. Key steps include:

  • Temperature control : Maintain diazotization at 0–5°C to prevent premature decomposition of the diazonium salt .
  • pH optimization : Adjust coupling pH to 7–8 to stabilize the azo linkage and minimize side reactions.
  • Purification : Use recrystallization in aqueous ethanol (70% v/v) or column chromatography with silica gel and a methanol:ethyl acetate (1:3) mobile phase to isolate the sodium salt .
  • Purity validation : Confirm via HPLC (C18 column, 0.1% trifluoroacetic acid/acetonitrile gradient) and elemental analysis (C, H, N, S within ±0.3% of theoretical values) .

Q. How should researchers characterize the structural and electronic properties of this compound?

Answer:

  • UV-Vis spectroscopy : Measure λmax in aqueous solution (e.g., ~520 nm for the azo-chromophore) to confirm conjugation. Solvent polarity effects on λmax should be documented .
  • FTIR : Identify key functional groups: –N=N– (1520–1490 cm⁻¹), –SO3<sup>−</sup> (1180–1120 cm⁻¹), and aromatic C–N (1350–1250 cm⁻¹) .
  • Mass spectrometry : Use ESI-MS in negative ion mode to confirm molecular weight (expected [M–Na]<sup>−</sup> ~538.4 Da) .
  • X-ray crystallography (if crystalline): Resolve π-stacking interactions between aromatic rings and hydrogen bonding involving sulphonate groups .

Q. What are the standard protocols for assessing mutagenicity in this azo compound?

Answer:

  • Ames test : Use Salmonella typhimurium strains TA98 and TA100 (±S9 metabolic activation). Prepare test solutions in DMSO (≤1% v/v) and assess revertant colonies at 0.1–500 µg/plate. A ≥2-fold increase over solvent control indicates mutagenicity .
  • Comet assay : Treat human lymphocytes (10–100 µM, 24h) to detect DNA strand breaks via electrophoresis. Include positive controls (e.g., H2O2) and quantify tail moment using software like OpenComet .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported solubility data for this compound?

Answer: Reported solubility variations (e.g., 12–18 g/L in water at 25°C) may arise from:

  • Ionic strength : Use standardized buffers (e.g., 0.1 M NaCl) to minimize counterion effects.
  • Particle size : Grind samples to ≤50 µm and confirm via SEM.
  • Validation : Perform dynamic light scattering (DLS) to detect aggregates and differential scanning calorimetry (DSC) to rule out polymorphic forms .
  • Cross-reference : Compare data with structurally analogous dyes (e.g., Acid Black 210) to identify trends .

Q. What advanced techniques are recommended for studying environmental degradation pathways?

Answer:

  • Photodegradation : Exclude solutions to UV-C (254 nm) and analyze by LC-MS/MS (Q-TOF) to identify nitro-reduction intermediates (e.g., amine derivatives) and sulphonate cleavage products .
  • Microbial degradation : Use soil microcosms spiked with 100 ppm compound. Extract metabolites via solid-phase extraction (C18 cartridges) and profile via HRMS .
  • Quantum chemical calculations : Apply DFT (B3LYP/6-311+G**) to predict degradation energetics and reactive sites (e.g., azo bond cleavage barrier ~45 kcal/mol) .

Q. How should conflicting ecotoxicological data (e.g., LC50 values) be interpreted?

Answer: Discrepancies in aquatic toxicity (e.g., Daphnia magna 48h LC50: 8–15 mg/L) may stem from:

  • Test organism age : Use neonates ≤24h old for consistency.
  • Dissolved oxygen : Monitor levels (>6 mg/L) to avoid hypoxia confounding results.
  • Statistical rigor : Apply probit analysis with 95% confidence intervals and compare with OECD guidelines .
  • Mechanistic studies : Perform ROS assays (e.g., DCFH-DA fluorescence) to link toxicity to oxidative stress .

Q. What methodologies optimize the compound’s stability in aqueous buffers for long-term studies?

Answer:

  • pH selection : Use phosphate buffer (pH 7.4) over Tris to avoid nucleophilic attack on the azo bond.
  • Antioxidants : Add 0.1% (w/v) ascorbic acid to prevent oxidation of the diaminophenyl group.
  • Light protection : Store solutions in amber vials under argon. Confirm stability via UV-Vis at 0, 24, and 72h .
  • Chelating agents : Include 1 mM EDTA to sequester trace metals catalyzing degradation .

Q. How can researchers address challenges in quantifying trace impurities (e.g., nitroso derivatives)?

Answer:

  • HPLC-DAD/FLD : Use a Zorbax Eclipse Plus C18 column with gradient elution (water:acetonitrile + 0.1% formic acid). Detect nitroso byproducts via FLD (ex/em: 280/320 nm) .
  • SPE enrichment : Preconcentrate samples using mixed-mode cartridges (e.g., Oasis HLB) to enhance sensitivity for sub-ppm impurities .
  • Synthetic standards : Prepare nitroso derivatives via controlled NaNO2 treatment and validate via <sup>1</sup>H NMR (δ 8.2–8.5 ppm for aromatic protons adjacent to –NO) .

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